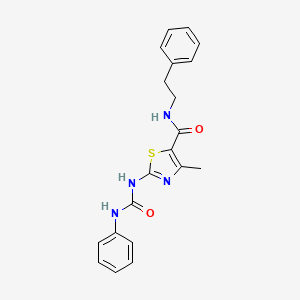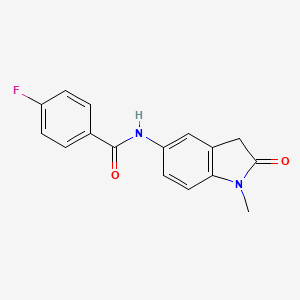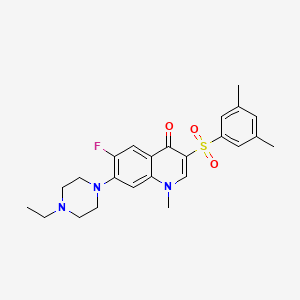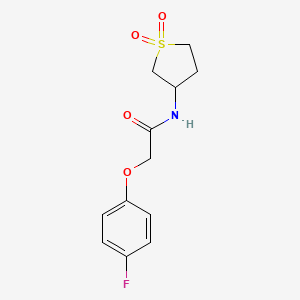![molecular formula C27H17ClN2O3 B2575854 6-氯-3-[(E)-3-(2-氧代-1H-喹啉-3-基)丙-2-烯酰基]-4-苯基-1H-喹啉-2-酮 CAS No. 1321899-64-2](/img/new.no-structure.jpg)
6-氯-3-[(E)-3-(2-氧代-1H-喹啉-3-基)丙-2-烯酰基]-4-苯基-1H-喹啉-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one is a useful research compound. Its molecular formula is C27H17ClN2O3 and its molecular weight is 452.89. The purity is usually 95%.
BenchChem offers high-quality 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
稠合杂环的合成
化合物 6-氯-3-[(E)-3-(2-氧代-1H-喹啉-3-基)丙-2-烯酰基]-4-苯基-1H-喹啉-2-酮是合成各种稠合杂环的宝贵前体。 这些杂环因其独特的生物活性而具有重要意义,并用于构建四元环至七元环体系 .
药物研究
在药物研究中,该化合物的衍生物已显示出前景。 例如,喹啉衍生物因其对癌细胞的抗增殖活性而受到关注,表明其在癌症治疗中具有潜在的应用 .
纳米技术
由于其复杂的结构,该化合物可以被研究用于其在纳米技术中的潜在应用,特别是在药物递送系统的开发中。 其与富勒烯相互作用的能力表明其在纳米载体中用于治疗剂的应用 .
属性
CAS 编号 |
1321899-64-2 |
|---|---|
分子式 |
C27H17ClN2O3 |
分子量 |
452.89 |
IUPAC 名称 |
6-chloro-3-[(E)-3-(2-oxo-1H-quinolin-3-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
InChI |
InChI=1S/C27H17ClN2O3/c28-19-11-12-22-20(15-19)24(16-6-2-1-3-7-16)25(27(33)30-22)23(31)13-10-18-14-17-8-4-5-9-21(17)29-26(18)32/h1-15H,(H,29,32)(H,30,33)/b13-10+ |
InChI 键 |
DDOJKAMRKGNSMT-JLHYYAGUSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)C=CC4=CC5=CC=CC=C5NC4=O |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B2575771.png)


![N'-[(1E)-1-(3-methoxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B2575778.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide](/img/structure/B2575781.png)

![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-6-yl)ethyl]carbamate](/img/structure/B2575783.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2575784.png)
![5-Methyl-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2575785.png)


![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2,2-dimethylpropanoate](/img/structure/B2575789.png)


